molecular formula C19H34BN3O4 B15340169 Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester

Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester

Cat. No.: B15340169
M. Wt: 379.3 g/mol
InChI Key: QGZRNAOJMLAWHP-UHFFFAOYSA-N
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Description

Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester is a complex organic compound that features a boron-containing dioxaborolane ring, a pyrazole ring, and a carbamate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-amine.

    Substitution: Various aryl or vinyl derivatives depending on the substituent introduced.

Scientific Research Applications

Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with diols, making it useful in enzyme inhibition and as a molecular probe. The pyrazole ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features a dioxaborolane ring and is used in similar applications.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound used in organic synthesis.

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure and used in cross-coupling reactions.

Uniqueness

Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester is unique due to its combination of a dioxaborolane ring, pyrazole ring, and carbamate ester, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C19H34BN3O4

Molecular Weight

379.3 g/mol

IUPAC Name

tert-butyl N-propyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]carbamate

InChI

InChI=1S/C19H34BN3O4/c1-9-10-22(16(24)25-17(2,3)4)11-12-23-14-15(13-21-23)20-26-18(5,6)19(7,8)27-20/h13-14H,9-12H2,1-8H3

InChI Key

QGZRNAOJMLAWHP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(CCC)C(=O)OC(C)(C)C

Origin of Product

United States

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